molecular formula C16H11Cl2NO2S2 B4880495 (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4880495
M. Wt: 384.3 g/mol
InChI Key: NPRIICUXSQMZFT-RIYZIHGNSA-N
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Description

The compound (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a furan ring, a thiazolidinone core, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is not fully understood but is believed to involve multiple molecular targets and pathways. The compound may interact with enzymes and proteins, leading to the inhibition of specific biological processes. For example, its potential anticancer activity could be due to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:

  • (5E)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ring. The unique arrangement of functional groups in This compound may confer distinct biological and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S2/c1-2-19-15(20)14(23-16(19)22)8-10-4-6-13(21-10)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRIICUXSQMZFT-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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